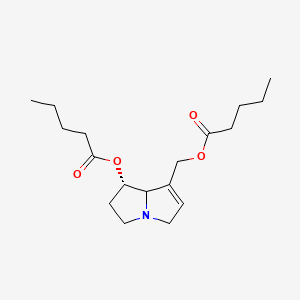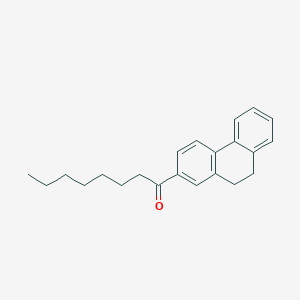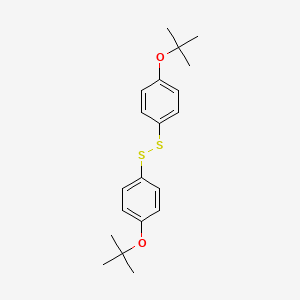
1,1'-Disulfanediylbis(4-tert-butoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Disulfanediylbis(4-tert-butoxybenzene) is an organic compound that features a benzene ring substituted with tert-butyl groups and linked by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(4-tert-butoxybenzene) typically involves the reaction of 4-tert-butoxybenzene with sulfur-containing reagents. One common method is the oxidative coupling of thiols to form disulfides. The reaction conditions often include the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Disulfanediylbis(4-tert-butoxybenzene) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-Disulfanediylbis(4-tert-butoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and reduction.
Medicine: Investigated for its potential therapeutic applications due to its redox properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Disulfanediylbis(4-tert-butoxybenzene) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its applications in biology and medicine, where it can modulate cellular redox states and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.
1,4-Di-tert-butylbenzene: A compound with two tert-butyl groups on a benzene ring.
Uniqueness
1,1’-Disulfanediylbis(4-tert-butoxybenzene) is unique due to the presence of both tert-butyl groups and a disulfide bond. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require redox activity and steric hindrance provided by the tert-butyl groups.
Propiedades
Número CAS |
60852-03-1 |
|---|---|
Fórmula molecular |
C20H26O2S2 |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxy]-4-[[4-[(2-methylpropan-2-yl)oxy]phenyl]disulfanyl]benzene |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)21-15-7-11-17(12-8-15)23-24-18-13-9-16(10-14-18)22-20(4,5)6/h7-14H,1-6H3 |
Clave InChI |
SWKSMVZQRRCVQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



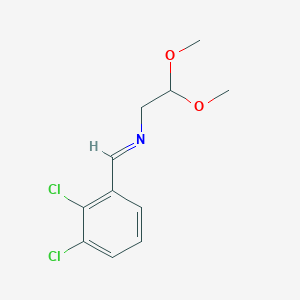
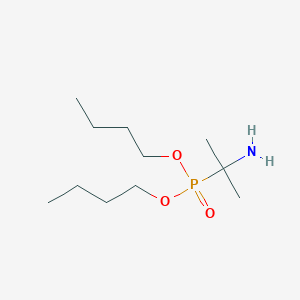
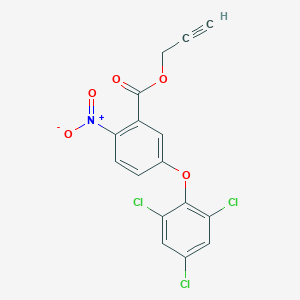
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
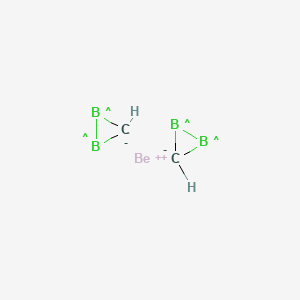
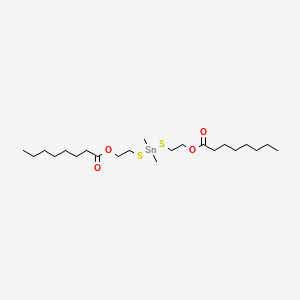
![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
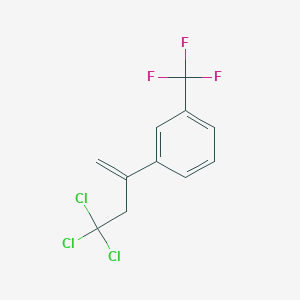
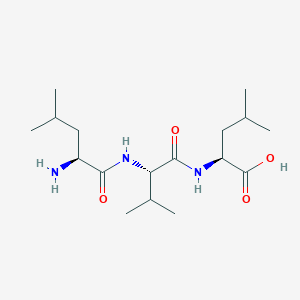
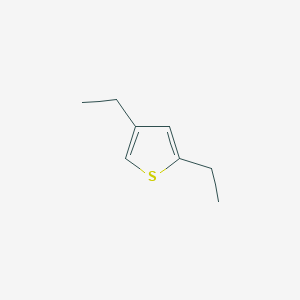
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
